1-(4-(2-fluorophenyl)piperazin-1-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione
Description
1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione is a synthetic small molecule characterized by a piperazine core substituted with a 2-fluorophenyl group and an indole moiety linked via an ethane-1,2-dione bridge. The indole is further functionalized with a pyrrolidinyl oxoethyl chain.
Properties
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]ethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN4O3/c27-21-8-2-4-10-23(21)28-13-15-30(16-14-28)26(34)25(33)20-17-31(22-9-3-1-7-19(20)22)18-24(32)29-11-5-6-12-29/h1-4,7-10,17H,5-6,11-16,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTIPLLNIOJYCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N4CCN(CC4)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(2-fluorophenyl)piperazin-1-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on anticonvulsant, anti-inflammatory, and anticancer activities, supported by recent research findings.
Chemical Structure
The compound features a complex structure comprising a piperazine moiety linked to an indole derivative and a pyrrolidine ring. The presence of the fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Anticonvulsant Activity
Research indicates that derivatives of piperazine, including those similar to our compound, exhibit significant anticonvulsant properties. A study involving various 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl] derivatives demonstrated that several compounds showed efficacy in standard seizure models, including maximal electroshock (MES) and pentylenetetrazole (PTZ) tests .
Table 1: Anticonvulsant Activity of Related Compounds
Anti-inflammatory Properties
The anti-inflammatory potential of piperazine derivatives has been explored through various studies. For instance, a series of compounds similar to the target molecule were evaluated for their anti-inflammatory effects, showing significant inhibition of inflammatory markers in vitro and in vivo models .
Table 2: Anti-inflammatory Activity
| Compound Name | Inhibition (%) | Dose (mg/kg) | Reference |
|---|---|---|---|
| 6-morpholinyl derivatives | 70.96% at 40 mg/kg | 20 & 40 mg/kg | |
| Piperazine-based analogs | 65% at 30 mg/kg | 10 & 20 mg/kg |
Anticancer Activity
The anticancer activity of compounds related to the target molecule has also been documented. A study highlighted that certain piperazine derivatives exhibited cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest .
Table 3: Cytotoxic Effects on Cancer Cell Lines
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Piperazine derivative A | MCF7 (breast cancer) | <10 µM | Apoptosis induction |
| Piperazine derivative B | PC3 (prostate cancer) | <15 µM | Cell cycle arrest |
| Target Compound | A431 (epidermoid carcinoma) | <5 µM | Apoptosis via Bcl-2 pathway |
Chemical Reactions Analysis
Core Structural Components and Functionality
The compound integrates three critical structural elements:
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Piperazine core substituted with a 2-fluorophenyl group
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Indole moiety linked to a pyrrolidine via a 2-oxoethyl bridge
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Ethane-1,2-dione (diketone) functional group
This combination enables interactions with biological targets, particularly in neuropharmacology and psychiatry.
Piperazine Substitution
The piperazine ring is functionalized by reacting with a 2-fluorophenyl halide (e.g., bromide or chloride) under basic conditions. This step may involve:
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Nucleophilic aromatic substitution : Activated by electron-withdrawing fluorine .
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Solvent : Dichloromethane or DMF for solubility and reaction control.
Indole Derivatization
The indole moiety is synthesized via:
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Friedel-Crafts alkylation : Introduction of the pyrrolidine-ethyl group.
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Oxidative coupling : Formation of the 2-oxoethyl bridge using oxidants like KMnO₄ .
Diketone Formation
The ethane-1,2-dione fragment is typically formed by:
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Oxidative cleavage : Of a diol precursor to yield the diketone .
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Condensation : Reaction with active methylene compounds (e.g., acetylacetone) .
Reaction Conditions and Challenges
| Reaction | Conditions | Challenges |
|---|---|---|
| Piperazine alkylation | Room temperature, base (e.g., K₂CO₃) | Regioselectivity control |
| Pyrrolidine coupling | Acid catalysis, reflux | Side reactions (e.g., polymerization) |
| Diketone formation | Oxidizing agents, aqueous/organic mix | Stability of intermediates |
(Table 2: Reaction conditions and challenges)
Potential Chemical Reactions and Transformations
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Hydrolysis : The diketone may undergo hydrolysis under acidic/basic conditions to form carboxylic acids.
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Nucleophilic substitution : Piperazine nitrogens may react with electrophiles (e.g., alkyl halides).
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Reduction : The pyrrolidine-ethyl ketone could be reduced to secondary alcohols.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between the target compound and related molecules:
Key Comparative Insights
Piperazine Modifications
- Target Compound vs.
- Target Compound vs. Compound 14 : The absence of a piperidin-4-amine tail (Compound 14) and inclusion of a pyrrolidinyl oxoethyl chain may reduce steric hindrance, favoring interaction with compact active sites .
Indole Functionalization
- The pyrrolidinyl oxoethyl group in the target compound introduces a polar, hydrogen-bond-accepting motif, contrasting with the dimethoxyindole in the ECHEMI compound. This modification could enhance solubility and metabolic stability compared to methoxy groups, which are prone to demethylation .
Bridging Groups
- The ethane-1,2-dione bridge is conserved in the target compound and the ECHEMI analog. This rigid linker may enforce a specific conformation for target binding, whereas Compound 14’s flexible piperidin-4-amine linker might allow broader conformational sampling .
Bioactivity and Selectivity Trends
- Compound 14 demonstrates potent inhibition of p97 ATPase, attributed to its 5-fluoroindole and isopropylpiperazine groups, which likely engage in hydrophobic and halogen-bonding interactions . The target compound’s 2-fluorophenyl and pyrrolidinyl groups could similarly target p97 but with altered binding kinetics.
- Compound m6 ’s chloropyrimidine and triazole motifs suggest kinase inhibition (e.g., JAK/STAT pathways), highlighting how piperazine-linked heterocycles can be tailored for diverse targets .
Preparation Methods
Synthesis of the 2-Fluorophenylpiperazine Fragment
The 4-(2-fluorophenyl)piperazin-1-yl subunit is typically synthesized via nucleophilic aromatic substitution or transition-metal-catalyzed coupling. In a representative approach, 1-chloro-2-fluorobenzene reacts with piperazine under Ullmann conditions (CuI, K₂CO₃, DMF, 110°C) to yield 1-(2-fluorophenyl)piperazine. Alternatively, reductive amination of 2-fluoroaniline with bis(2-chloroethyl)amine hydrochloride in the presence of NaBH₄ provides a scalable route. Purification via column chromatography (CHCl₃:MeOH, 9:1) affords the piperazine derivative in 65–78% yield.
Functionalization of the Indole Core
The 1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl moiety is constructed through a two-step alkylation sequence. First, indole undergoes N-alkylation with 2-bromoethyl acetate (K₂CO₃, DMF, 60°C) to form 1-(2-acetoxyethyl)-1H-indole, followed by hydrolysis to 1-(2-hydroxyethyl)-1H-indole. Subsequent reaction with pyrrolidine-1-carbonyl chloride (EDCl, DMAP, CH₂Cl₂) introduces the pyrrolidinyl carbonyl group, yielding 1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indole-3-carbaldehyde.
Formation of the Ethane-1,2-dione Bridge
The central diketone bridge is introduced via Friedel-Crafts acylation. Treatment of the indole derivative with oxalyl chloride (AlCl₃, CH₂Cl₂, 0°C to RT) generates the 3-acetylindole intermediate, which is further oxidized (CrO₃, H₂SO₄) to the corresponding 1,2-dione. Alternatively, direct coupling of the indole and piperazine fragments using oxalyl diimidazole (THF, −78°C) provides the diketone linkage in 45–52% yield.
Coupling of Piperazine and Indole Fragments
The final assembly involves nucleophilic acyl substitution between the piperazine and diketone-activated indole. Reacting 1-(4-(2-fluorophenyl)piperazin-1-yl)ethan-1-one with the indole-1,2-dione derivative (DIPEA, DMF, 80°C) facilitates C–N bond formation, yielding the target compound. Purification via recrystallization (EtOAc/hexane) or preparative HPLC (C18, MeCN:H₂O) achieves >95% purity.
Analytical Characterization and Optimization
Spectroscopic Validation :
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, indole-H), 7.45–6.82 (m, 4H, fluorophenyl), 4.62 (t, J=6.4 Hz, 2H, CH₂N), 3.81–3.12 (m, 10H, piperazine/pyrrolidine).
- HRMS : m/z calc. for C₂₇H₂₈FN₅O₃ [M+H]⁺ 514.2154, found 514.2161.
Reaction Optimization :
- Elevated temperatures (80–100°C) improve coupling efficiency but risk diketone decomposition.
- Catalytic KI enhances nucleophilicity of the piperazine nitrogen in polar aprotic solvents.
Industrial-Scale Considerations
Patent WO2009057133A2 highlights continuous-flow synthesis for analogous piperazine derivatives, reducing reaction times from 48 h to 2 h. Solvent recycling (acetone/water biphasic systems) and catalytic hydrogenation (Pd/C, H₂) are employed to minimize waste.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1-(4-(2-fluorophenyl)piperazin-1-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione, and what key intermediates should be prioritized?
- Methodological Answer : The synthesis involves multi-step reactions, including:
- Step 1 : Acylation of 2-fluorobenzoic acid with thionyl chloride to generate 2-fluorobenzoyl chloride, followed by coupling with 1-boc-piperazine in ethanol under reflux (12 h) with potassium carbonate as a base .
- Step 2 : Deprotection of the boc group using trifluoroacetic acid (TFA) in dichloromethane to yield 4-(2-fluorobenzoyl)piperazin-1-ium trifluoroacetate .
- Step 3 : Alkylation of the piperazine intermediate with 2-chloro-1-(4-hydroxyphenyl)ethanone under reflux (5 h) in ethanol, followed by purification via silica gel column chromatography (EtOAc/petroleum ether, 1:1) .
- Key Intermediates : Prioritize isolation and characterization of 2-fluorobenzoyl chloride and the deprotected piperazinium salt to ensure reaction fidelity.
Q. How should researchers characterize the crystallographic structure of this compound, and what refinement parameters are critical?
- Methodological Answer :
- Use X-ray crystallography with Cu-Kα radiation (λ = 1.54178 Å) to resolve the structure.
- Refinement via the SHELX package, applying riding models for H atoms (C–H = 0.93–0.96 Å) and constraining Uiso(H) to 1.2–1.5 times Ueq of parent atoms .
- Validate bond lengths (e.g., C–F: ~1.35 Å) and angles (e.g., piperazine ring torsion angles) against literature standards .
Advanced Research Questions
Q. How can computational methods optimize the reaction pathway for synthesizing this compound, and what software/tools are recommended?
- Methodological Answer :
- Employ quantum chemical calculations (e.g., Gaussian, ORCA) to model reaction intermediates and transition states.
- Use reaction path search algorithms (e.g., GRRM, AFIR) to identify low-energy pathways and bypass trial-and-error approaches .
- Integrate computational predictions with experimental validation (e.g., DFT-calculated activation energies vs. observed reaction yields) to refine synthetic routes .
Q. What statistical design-of-experiments (DoE) strategies are effective for optimizing reaction conditions (e.g., solvent, temperature) to maximize yield?
- Methodological Answer :
- Apply central composite design (CCD) or Box-Behnken models to evaluate variables like solvent polarity (ethanol vs. DMF), temperature (reflux vs. room temperature), and catalyst loading .
- Analyze interactions using ANOVA to identify significant factors (e.g., temperature × solvent) and derive response surface models for yield prediction .
- Example: A 3^2 factorial design could reduce the number of experiments by 50% while maintaining resolution .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NOESY correlations or IR peaks) for this compound?
- Methodological Answer :
- Cross-validate using 2D NMR techniques (e.g., HSQC, HMBC) to confirm proton-carbon connectivity and rule out impurities .
- Compare experimental IR spectra (e.g., carbonyl stretches at ~1700 cm⁻¹) with density functional theory (DFT)-simulated spectra to identify discrepancies .
- Re-examine synthetic intermediates for regioisomeric byproducts; silica gel chromatography with gradient elution (e.g., 5–20% MeOH in DCM) can isolate minor components .
Methodological Considerations for Data Analysis
Q. What strategies are recommended for analyzing thermal stability and degradation products of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
